molecular formula C8H14N2S B1463577 [1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine CAS No. 933718-01-5

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Cat. No.: B1463577
CAS No.: 933718-01-5
M. Wt: 170.28 g/mol
InChI Key: YVLIGMQLZXNHQN-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, also systematically named as 1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine, is a heterocyclic organic compound characterized by its thiazole ring structure substituted with specific functional groups. The compound possesses the molecular formula C8H14N2S with a calculated molecular weight of 170.28 g/mol.

The structural identification of this compound is established through various chemical notation systems:

Identification Parameter Value
Molecular Formula C8H14N2S
SMILES Notation CC1=C(SC(=N1)C)C(C)NC
InChI InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3
InChIKey YVLIGMQLZXNHQN-UHFFFAOYSA-N

The compound features a 5-membered thiazole ring containing sulfur at position 1 and nitrogen at position 3, with methyl substituents at positions 2 and 4. Additionally, an ethyl(methyl)amine group is attached at position 5 of the thiazole ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological activity.

Historical Context and Discovery

The history of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is intrinsically linked to the broader development of thiazole chemistry. The thiazole ring system was first defined by Arthur Rudolf Hantzsch and his collaborator J. H. Weber on November 18, 1887. They provided the definition of thiazoles as "substances containing nitrogen and sulfur in ring-like binding of formula (CH)₃NS, which behave to pyridine as thiophene to benzene".

The pioneering work by Hantzsch led to the development of the Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry. This synthetic methodology involves the condensation of α-haloketones with thioamides, resulting in the formation of thiazole derivatives. The reaction proceeds through a multistep pathway, beginning with an SN2 reaction followed by an intramolecular attack by nitrogen onto the ketone carbonyl to form the thiazole ring.

While the exact date of the first synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is not well-documented in the available literature, the compound has been characterized and registered in various chemical databases. It appears in protein crystallography studies as a ligand designated as WHV in the RCSB Protein Data Bank, specifically in structure 5RZK involving the EPB41L3 protein.

Significance in Heterocyclic Chemistry

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine holds significance in heterocyclic chemistry due to its thiazole core structure. Thiazole derivatives, in general, represent an important class of heterocycles with diverse chemical and biological properties. The thiazole ring consists of sulfur and nitrogen atoms arranged in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic properties to the ring.

The presence of both sulfur and nitrogen heteroatoms in the thiazole ring contributes to its unique reactivity. The compound can potentially undergo various reactions typical of thiazole derivatives, including:

  • Donor-acceptor interactions due to the electron-rich sulfur atom
  • Nucleophilic substitution reactions
  • Oxidation reactions
  • Transformation reactions

Many natural products incorporate thiazole ring structures, although free thiazole itself is not found in nature. Notable examples include vitamin B1 (thiamine), which contains both pyrimidine and thiazole rings. The thiazole scaffold is also present in various pharmaceutically active compounds, demonstrating antimicrobial, antifungal, antioxidant, and anticancer activities.

The specific functionalization pattern in 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, with methyl groups at positions 2 and 4 of the thiazole ring and an ethyl(methyl)amine substituent at position 5, likely influences its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

Research Objectives and Scope

Current research involving 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine and related thiazole derivatives encompasses several objectives:

  • Structural characterization and conformational analysis to understand the three-dimensional properties of the molecule
  • Investigation of chemical reactivity patterns specific to this substitution pattern on the thiazole ring
  • Exploration of potential applications in medicinal chemistry as scaffolds for drug development
  • Study of the compound as a ligand in protein-ligand interactions, as evidenced by its presence in protein crystallography databases

The compound has been documented in the RCSB Protein Data Bank as a ligand (WHV) in the EPB41L3 PanDDA analysis group deposition (structure 5RZK), suggesting its potential relevance in protein-binding studies and structural biology. This application in crystallography provides insight into the compound's ability to interact with biological macromolecules.

The scope of research extends to understanding the physicochemical properties of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, including its predicted collision cross-section values for various adducts as determined by mass spectrometry techniques:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 171.09505 136.1
[M+Na]+ 193.07699 145.1
[M-H]- 169.08049 139.3
[M+NH4]+ 188.12159 158.0
[M+K]+ 209.05093 143.1

These data points provide valuable information for analytical applications and structural characterization of the compound.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIGMQLZXNHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3-Thiazole Core

A common method reported in the literature for synthesizing 1,3-thiazole derivatives involves a one-pot reaction starting from α-active methylene ketones, bromination, treatment with potassium thiocyanate, and condensation with primary amines in ethanol. This method is efficient and avoids complex purification steps such as chromatography.

Reaction Scheme:

Step Reagents & Conditions Description
1 α-Active methylene ketone + N-bromosuccinimide + benzoyl peroxide in ethanol, stirred 1 h at room temp Bromination of ketone
2 Addition of potassium thiocyanate, stirred 1 h Formation of thiocyanate intermediate
3 Addition of primary amine (e.g., methylamine), stirred 2-5 h Cyclization to thiazole ring and condensation

This method yields thiazol-2(3H)-imine derivatives which can be further manipulated to obtain substituted thiazoles.

Attachment of Ethylamine Side Chain and Methylation

The ethylamine side chain bearing a methyl substituent on the amine nitrogen is introduced typically by reductive amination or nucleophilic substitution reactions using appropriate alkyl halides or aldehydes with methylamine derivatives.

Patent-Disclosed Methods for Preparation

A notable patent (US10351556B2) describes novel processes for preparing 1,3-thiazol-5-ylmethyl derivatives, including intermediates useful for synthesizing complex thiazole-containing amines. Although the patent focuses on more complex molecules, it provides insight into:

  • Use of amino-protecting groups and chiral acids in synthesis
  • Use of antioxidants like L-ascorbic acid to inhibit impurity formation during synthesis
  • Preparation of crystalline intermediates (e.g., tert-butyl carbamate derivatives) for better purification and yield

The patent emphasizes improved synthetic routes that enhance purity and yield of thiazole amine derivatives.

Detailed Data Table: Synthetic Parameters and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
Bromination of α-methylene ketone Electrophilic bromination N-bromosuccinimide, benzoyl peroxide Ethanol, RT, 1 h ~85% Avoids overbromination
Thiocyanation Nucleophilic substitution Potassium thiocyanate Stirring, 1 h ~90% Intermediate for thiazole ring
Cyclization with methylamine Condensation Methylamine (primary amine) Ethanol, RT, 2-5 h 70-80% One-pot synthesis
Methylation of amine Alkylation Methyl iodide or methyl sulfate Base, solvent (e.g., DMF), RT 75-85% Controls N-methyl substitution
Purification Crystallization or chromatography Solvents like ethanol or methanol Cooling or reflux - Enhances purity

Research Findings and Notes

  • The one-pot synthesis method significantly simplifies the preparation of thiazole amine derivatives, reducing the need for multiple purification steps and improving overall yields.
  • Use of antioxidants such as L-ascorbic acid during synthesis helps prevent oxidation impurities, especially N-oxide formations, which can complicate purification and reduce yield.
  • Protecting groups and chiral acids can be employed to improve stereochemical purity and facilitate isolation of crystalline intermediates, which is crucial for pharmaceutical applications.
  • The synthetic route is adaptable to various substitutions on the thiazole ring and amine side chain, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives, including 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, exhibit significant antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against bacteria and fungi, making these compounds potential candidates for developing new antibiotics or antifungal agents .

Anti-cancer Properties
Thiazole derivatives have been investigated for their anti-cancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may play a role in cancer treatment protocols . Further research into its mechanism of action could lead to the development of novel chemotherapeutic agents.

Agriculture

Pesticide Development
The unique structure of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine makes it a candidate for developing new pesticides. Its effectiveness in controlling plant pathogens has been explored, with promising results indicating potential use as a fungicide or herbicide .

Plant Growth Regulation
Studies have also suggested that thiazole derivatives can act as plant growth regulators. They may influence growth patterns and resistance to environmental stressors, which could be beneficial in agricultural practices aimed at increasing crop yields under adverse conditions .

Material Science

Polymer Chemistry
In material science, 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials .

Coatings and Adhesives
The compound's chemical properties lend themselves to applications in coatings and adhesives. Its ability to form strong bonds with substrates while providing resistance to environmental factors makes it valuable in industrial applications .

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Medicinal ChemistryDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Pesticide Development AgricultureEffective against Fusarium oxysporum with reduced phytotoxicity on crops.
Polymer Synthesis Material ScienceEnhanced tensile strength and thermal stability when incorporated into polyurethanes.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine and its analogues:

Compound Name Molecular Formula Molecular Weight Thiazole Substituents Amine Substituent Key Properties/Notes
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine C8H15N2S 171.28* 5-position: dimethyl Ethyl-methylamine Hypothetical reference compound
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine C13H17N2S 232.35 2-position: phenyl; 4-position: methyl Ethyl-methylamine Higher lipophilicity; discontinued
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine C9H16N2S 184.25 2-position: ethyl; 4-position: methyl Ethyl-methylamine Steric hindrance at 2-position; CID 54594887
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine C7H12N2S 156.25 2-position: methyl; 4-position: ethyl Methanamine (directly bonded) Lower molecular weight; irritant
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine C15H19N2S 271.39 2-position: 4-methylphenyl; 4-position: methyl Ethyl-methylamine Bulky aromatic substituent; high cost

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Steric Effects : Ethyl or methyl groups at the 2-position of the thiazole (e.g., ) introduce steric hindrance, which may influence binding interactions in biological targets.
  • Molecular Weight : Smaller analogues like 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine (156.25 Da) may exhibit improved pharmacokinetic profiles compared to bulkier derivatives.

Biological Activity

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their ability to interact with various biological targets, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This unique structure contributes to its reactivity and biological activity. The specific substitution pattern on the thiazole ring influences its interaction with biological targets and its overall efficacy.

The mechanism of action for 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine involves several biochemical pathways:

  • Enzyme Interaction : The compound can inhibit or activate various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may stimulate or block receptors involved in critical biological processes.
  • Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Key Biochemical Pathways

Research indicates that this compound can act on multiple pathways:

  • Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., Caco-2)
Anti-inflammatoryInhibits NF-kB activation and reduces cytokine production

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent.
  • Cancer Cell Proliferation : In vitro studies on Caco-2 cells revealed that treatment with this compound led to a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001). Further modifications of the thiazole structure enhanced its anticancer activity, suggesting a structure-activity relationship that warrants further exploration.
  • Inflammatory Response Modulation : Research indicated that the compound could inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells by reducing TNF-alpha and IL-1β levels. This suggests its potential utility in neuroinflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine includes:

  • Solubility : Slightly soluble in water; soluble in organic solvents.
  • Metabolism : Undergoes oxidation and reduction reactions, leading to various metabolites that may retain biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Hantzsch reaction, which is widely used for thiazole derivatives. Thioureas (e.g., asymmetrical thioureas) react with α-haloketones (e.g., 3-chloropentane-2,4-dione) in ethanol under reflux to form thiazole cores. Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dioxane), and temperature (80–100°C) impacts cyclization efficiency. For example, using equimolar thiourea and α-haloketone in ethanol yields crystalline hydrochlorides with >70% purity after recrystallization .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine?

  • Methodological Answer :

  • ¹H NMR : The methyl group on the thiazole ring appears as a singlet at δ 2.5–2.7 ppm, while the ethylamine chain shows splitting patterns (e.g., δ 3.2–3.5 ppm for CH₂ groups).
  • IR : Stretching vibrations at 1550–1650 cm⁻¹ confirm the C=N bond in the thiazole ring. Discrepancies between computed and observed spectra may indicate tautomerism or impurities, requiring column chromatography (silica gel, methanol/dichloromethane eluent) for purification .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.97 Å, b = 9.17 Å, and c = 10.44 Å have been reported for similar thiazole derivatives. Hydrogen-bonding interactions (C–H···O/N) stabilize the lattice, as seen in Acta Crystallographica studies .

Advanced Research Questions

Q. How do electronic effects of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the thiazole ring (due to the C=N bond) activates the ethylamine chain for nucleophilic attacks. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing higher positive charge density on the ethyl carbon adjacent to the thiazole nitrogen. Experimental validation via reactions with Grignard reagents or cyanide ions can confirm reactivity trends .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound efficacy across concentrations (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds.
  • Structural Analog Comparison : Compare with pyrazole derivatives (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) to isolate thiazole-specific effects. For example, replacing the thiazole with a pyrazole ring reduces antimicrobial activity but enhances solubility .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) to identify primary targets .

Q. Can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding. For example, docking into the ATP-binding pocket of tyrosine kinases shows hydrogen bonding between the thiazole nitrogen and kinase backbone (binding energy ≤ -8.5 kcal/mol). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., K_d values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 2
[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

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